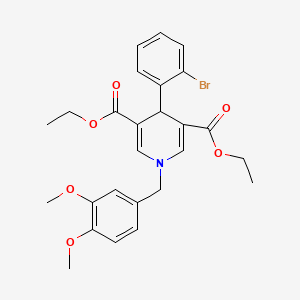![molecular formula C14H21NO2S B6126946 (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine](/img/structure/B6126946.png)
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine, also known as MDMP, is a synthetic compound that belongs to the class of psychoactive substances. MDMP is a derivative of the natural compound harmaline, which is found in the seeds of the Peganum harmala plant. MDMP has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine is believed to exert its effects by binding to the serotonin 5-HT2A receptor. This binding leads to the activation of the receptor, which in turn triggers a cascade of signaling events within the cell. The exact mechanism of action of (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine has been shown to induce changes in brain activity, including alterations in cortical and subcortical regions. (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine has also been shown to affect neurotransmitter levels, including serotonin, dopamine, and norepinephrine. These effects may underlie the psychoactive properties of (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine.
Vorteile Und Einschränkungen Für Laborexperimente
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine has several advantages for use in laboratory experiments. (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine is a highly selective 5-HT2A receptor agonist, which allows for the investigation of specific aspects of the serotonin system. (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine is also relatively stable and can be stored for extended periods of time. However, (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine has limitations, including its potential for toxicity and the need for specialized equipment and expertise for synthesis.
Zukünftige Richtungen
Future research on (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine should focus on elucidating its mechanism of action and investigating its potential therapeutic applications. (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine may have potential as a treatment for psychiatric disorders, particularly those involving the serotonin system. Additionally, further investigation into the potential toxicity of (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine is needed to ensure its safety for use in scientific research.
Synthesemethoden
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine can be synthesized through a multi-step process involving the reaction of harmaline with various reagents. The synthesis of (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine has potential applications in scientific research, particularly in the field of neuroscience. (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine has been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine has been used in studies investigating the role of the serotonin system in various psychiatric disorders, including depression and anxiety.
Eigenschaften
IUPAC Name |
8-methoxy-N-(3-methylsulfanylpropyl)-3,4-dihydro-2H-chromen-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-16-13-6-3-5-11-9-12(10-17-14(11)13)15-7-4-8-18-2/h3,5-6,12,15H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCSBROUORQCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)NCCCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6126864.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1-piperidinyl)acetamide](/img/structure/B6126878.png)
![3-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B6126885.png)
![2-butyl-5-(3-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6126890.png)
![2-methyl-6-({[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-heptanol](/img/structure/B6126899.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6126920.png)
![1-(cyclohexylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6126927.png)
![2-{1-benzyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6126934.png)
![5-(2-oxo-2-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6126942.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6126947.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B6126954.png)
![1,2-dihydro-5-acenaphthylenyl{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B6126960.png)